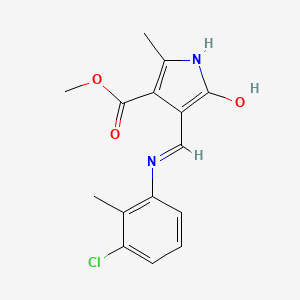![molecular formula C13H12ClN3O2S B3128123 2-[{[5-氯-6-甲基-2-(2-吡啶基)-4-嘧啶基]硫代}甲基]乙酸甲酯 CAS No. 338779-84-3](/img/structure/B3128123.png)
2-[{[5-氯-6-甲基-2-(2-吡啶基)-4-嘧啶基]硫代}甲基]乙酸甲酯
描述
Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate, also known as Methyl CP-868596, is a chemical compound that has shown promising results in scientific research applications. This compound is a potent inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation. In
科学研究应用
药物合成和化学分析
(S)-氯吡格雷,以商品名 Plavix 和 Iscover 上市,是一种有效的抗血小板和抗血栓药物。它广泛用于预防患有冠状动脉疾病、外周血管疾病和脑血管疾病的患者发生血栓。由于其显着的药学活性和高需求,合成界一直致力于为 (S)-氯吡格雷开发简便的合成方法。总结了文献中报道的各种合成方法,讨论了每种方法的优缺点。这些信息对于 (S)-氯吡格雷的合成方法的进一步发展和创造新的合成思路至关重要 (Saeed 等人,2017).
环境和农业应用
苯氧基除草剂,包括与感兴趣的化学结构相关的化合物,广泛用于农业中以控制阔叶杂草。这些除草剂(包括 2,4-二氯苯氧基乙酸 (2,4-D) 等)对土壤、有机质和矿物质的吸附行为已得到广泛综述。本综述提供了对除草剂吸附机制的见解,这对于了解它们的归趋和影响至关重要。土壤有机质和氧化铁被认为是苯氧基除草剂的重要吸附剂,表明这些成分在减轻环境污染方面的重要性 (Werner 等人,2012).
未来方向
The future directions for research on “Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
属性
IUPAC Name |
methyl 2-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-11(14)13(20-7-10(18)19-2)17-12(16-8)9-5-3-4-6-15-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYUGIAVEGPPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)SCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151717 | |
| Record name | Methyl 2-[[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate | |
CAS RN |
338779-84-3 | |
| Record name | Methyl 2-[[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338779-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)


![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)

![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)




![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)
